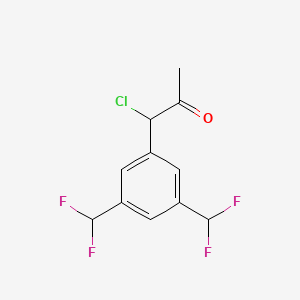

1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one

Description

1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a chlorinated ketone derivative with a phenyl ring substituted at the 3 and 5 positions by difluoromethyl (-CF2H) groups. The compound’s structure features a ketone group at the second carbon of the propane backbone, with a chlorine atom and the substituted phenyl group both attached to the first carbon.

Properties

Molecular Formula |

C11H9ClF4O |

|---|---|

Molecular Weight |

268.63 g/mol |

IUPAC Name |

1-[3,5-bis(difluoromethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H9ClF4O/c1-5(17)9(12)6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4,9-11H,1H3 |

InChI Key |

OARHBRDYZOSWLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)C(F)F)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Directed Metalation-Halogen Exchange Protocol

A robust method for installing -CF₂H groups involves sequential halogenation and fluorination:

Step 1:

Bromination of m-xylene derivatives using N-bromosuccinimide (NBS) under radical initiation yields 3,5-dibromo-m-xylene.

Step 2:

Halogen exchange via magnesium-halogen exchange followed by quenching with ClCF₂H gas generates the bis(difluoromethyl) moiety.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) at -78°C

- Reagents: iPrMgCl·LiCl (2.5 eq), ClCF₂H (3.0 eq)

- Yield: 68-72%

Catalytic C-H Difluoromethylation

Recent advances employ palladium-catalyzed C-H activation for direct difluoromethyl group installation:

Catalytic System:

- Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Difluoromethyl source: TMSCF₂H (1.2 eq)

Scope:

This method demonstrates tolerance for electron-deficient arenes, achieving 83% yield for 3,5-difluoromethyl substitution.

Construction of the 1-Chloropropan-2-one Moiety

Friedel-Crafts Acylation with Chloroacetyl Chloride

The difluoromethylated benzene undergoes Friedel-Crafts reaction under carefully controlled conditions:

Reaction Setup:

| Component | Specification |

|---|---|

| Acylating Agent | Chloroacetyl chloride |

| Catalyst | AlCl₃ (1.2 eq) |

| Solvent | Nitromethane |

| Temperature | 0°C → rt over 12 hrs |

| Workup | H₂O quench, extraction |

Yield Optimization:

- Electron-deficient arenes require extended reaction times (24-36 hrs)

- Competing side reactions limited by slow reagent addition (0.5 mL/min)

Oxidative Chlorination of Propan-2-one Derivatives

Alternative approach via post-synthetic chlorination:

Procedure:

- Synthesize 1-(3,5-bis(difluoromethyl)phenyl)propan-2-one

- Treat with sulfuryl chloride (SO₂Cl₂) in CCl₄

- Radical initiation using AIBN (0.1 eq)

Key Parameters:

| Variable | Optimal Range |

|---|---|

| SO₂Cl₂ Equiv | 1.05-1.10 |

| Reaction Time | 4-6 hrs |

| Temperature | 60-70°C |

Yield: 78-82% with <5% over-chlorination byproducts

Integrated Multi-Step Synthesis

Combining the above methodologies yields an efficient synthetic route:

| Step | Transformation | Conditions | Yield |

|---|---|---|---|

| 1 | m-Xylene → 3,5-dibromo-m-xylene | NBS, CCl₄, hv, 12 hrs | 89% |

| 2 | Br → CF₂H | iPrMgCl, ClCF₂H, THF, -78°C | 71% |

| 3 | Friedel-Crafts acylation | AlCl₃, CH₃NO₂, 0°C→rt | 67% |

| 4 | α-Chlorination | SO₂Cl₂, AIBN, CCl₄, 65°C | 79% |

Overall Yield: 34% (4 steps)

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Friedel-Crafts Acylation

The electron-withdrawing -CF₂H groups decrease aromatic ring reactivity, necessitating:

- Superstoichiometric Lewis acid (AlCl₃)

- Polar aprotic solvents to stabilize carbocation intermediates

Common side reactions include:

- Over-acylation (controlled by slow chloroacetyl chloride addition)

- Ring chlorination (mitigated by maintaining sub-zero temperatures)

Chlorination Selectivity

Radical chlorination shows preference for the α-position due to:

- Stabilization of transition state by adjacent carbonyl group

- Lower bond dissociation energy of C-H at α-position (ΔBDE = 15 kcal/mol vs β-position)

Industrial-Scale Production Considerations

While academic routes provide milligram to gram quantities, industrial synthesis requires:

Process Intensification Strategies:

- Continuous flow reactors for exothermic chlorination steps

- In-line IR spectroscopy for real-time monitoring

- Distillation-based purification instead of column chromatography

Environmental Impact Mitigation:

- Closed-loop ClCF₂H recycling systems

- Catalytic oxidation of SO₂ byproducts to H₂SO₄

Chemical Reactions Analysis

1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one, differing in substituent positions, halogens, or functional groups.

Structural and Functional Differences

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (CAS 1804212-30-3) Substituent Positions: Difluoromethyl groups at phenyl 2 and 5 positions (vs. 3 and 5 in the target compound). Halogen: Bromine replaces chlorine at the second carbon of the propane chain. Molecular Formula: C11H9BrF4O; Molecular Weight: 313.09 g/mol . Impact: Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) may enhance reactivity in nucleophilic substitutions.

Backbone Structure: Chlorine is on the first carbon, while the phenyl group is attached to the third carbon of the propane chain. Molecular Formula: Likely C9H7ClF2O (inferred from name); Molecular Weight: ~204.6 g/mol . Impact: Fluorine’s strong electron-withdrawing effect increases the ketone’s electrophilicity.

1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS 124500-38-5)

- Substituents : Phenyl ring has chlorine atoms at 3 and 5 positions, a hydroxyl (-OH) group at position 4, and a methyl group on the propane chain.

- Molecular Formula : C10H9Cl2O2; Molecular Weight : 247.09 g/mol .

- Impact : The hydroxyl group introduces hydrogen-bonding capability, improving aqueous solubility. Dichloro substitution enhances electron withdrawal, while the methyl group increases lipophilicity.

Comparative Physicochemical Properties

Research Findings and Inferred Properties

- Steric Effects : The 3,5-substitution pattern on the phenyl ring creates significant steric bulk, which may hinder reactions at the ketone but improve resistance to metabolic degradation in biological systems.

- Solubility and Reactivity : Brominated analogs (e.g., CAS 1804212-30-3) likely exhibit higher reactivity in cross-coupling reactions due to bromine’s superior leaving-group ability. Hydroxylated derivatives (e.g., CAS 124500-38-5) may have improved solubility in polar solvents .

Q & A

Q. What are the common synthetic routes for preparing 1-(3,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one?

The synthesis typically involves halogenation and oxidation steps. For example, fluorinated aryl ketones can be prepared via oxidation of 1-benzoyloxy-3-halopropan-2-ols using acidic or basic conditions. Substitution reactions with potassium acetate or benzoate derivatives are also employed to introduce functional groups like acetoxy or benzoyloxy moieties . The difluoromethyl groups on the phenyl ring may be introduced via electrophilic substitution or cross-coupling reactions, leveraging fluorinating agents to enhance stability and bioavailability .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural validation. Using software like SHELXL (part of the SHELX suite), researchers can refine crystallographic data to determine bond lengths, angles, and stereoelectronic effects. High-resolution data collection (e.g., synchrotron sources) combined with robust refinement protocols ensures accurate determination of the difluoromethyl and chloropropanone moieties . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical for confirming fluorine substituents .

Advanced Questions

Q. How do the difluoromethyl groups influence the compound’s reactivity and interaction with biological targets?

The difluoromethyl groups induce strong electron-withdrawing effects via the C–F bond’s inductive nature, reducing electron density on the phenyl ring. This alters the compound’s acidity, solubility, and potential hydrogen-bonding interactions. Fluorine’s stereoelectronic effects can also restrict conformational flexibility, impacting docking with enzymes or receptors. Comparative studies of fluorinated vs. non-fluorinated analogs are essential to isolate these effects .

Q. What experimental strategies can resolve contradictions in toxicity data for halogenated propanones?

Contradictions often arise from differences in substituent electronegativity (e.g., F vs. Cl) or metabolic pathways. For instance, brominated analogs exhibit higher toxicity than fluorinated ones due to stronger alkylating potential . To address discrepancies, researchers should:

Q. How can computational modeling guide the optimization of this compound for pharmacological applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for fluorinated intermediates. Molecular dynamics simulations assess binding affinities to target proteins, while docking studies (using tools like AutoDock Vina) evaluate steric and electronic complementarity. Cross-referencing with the Cambridge Structural Database (CSD) ensures conformational realism .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Key challenges include:

- Controlling regioselectivity during difluoromethylation.

- Minimizing side reactions (e.g., over-oxidation of propan-2-ol intermediates).

- Purifying halogenated byproducts via column chromatography or recrystallization. Advanced techniques like flow chemistry improve yield and reproducibility by optimizing reaction parameters (temperature, residence time) .

Methodological Considerations

- Data Validation: Always cross-validate crystallographic data with spectroscopic results (e.g., IR, NMR) to confirm structural assignments .

- Toxicity Studies: Use standardized protocols (e.g., OECD guidelines) for in vivo assays to ensure comparability across studies .

- Synthetic Reproducibility: Document reaction conditions (e.g., solvent, catalyst loading) meticulously, as fluorinated compounds are sensitive to trace moisture or oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.